5-(Benzenesulfonyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)pyridin-2-amine is an organic compound that belongs to the class of sulfonyl-substituted pyridines. This compound is characterized by the presence of a benzenesulfonyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)pyridin-2-amine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridin-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonylated pyridine derivatives, reduced sulfinyl or sulfide compounds, and various substituted pyridines.
Scientific Research Applications
5-(Benzenesulfonyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Benzenesulfonyl)pyridin-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to key proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzenesulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine
- 3-(Benzyloxy)pyridin-2-amine
- N-(4-methoxyphenyl)-5-(trifluoromethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)pyridin-2-amine
Uniqueness
5-(Benzenesulfonyl)pyridin-2-amine is unique due to its specific sulfonyl substitution on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various research applications .
Properties
CAS No. |
65367-69-3 |
---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-(benzenesulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N2O2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
InChI Key |
CHGPGGVRNQQHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.